Lumisantonin

Herbicide Discovery Phytotoxicity Agricultural Chemistry

Lumisantonin (CAS 467-41-4) is a distinct sesquiterpene lactone with a rigid tetracyclic scaffold from the nonenzymatic photoisomerization of α-santonin. Simply substituting generic α-santonin is not scientifically justifiable as this creates a new entity with unique stereoelectronic properties, binding interactions, and biological profile. It serves as the optimal broad-spectrum herbicidal reference for screening monocot (sorghum, onion) development and is essential for generating cytotoxic or herbicidal derivative libraries. Its use as a validated analytical standard for LC-MS/GC-MS identification in complex Artemisia extracts is critical to avoid misidentification.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
CAS No. 467-41-4
Cat. No. B1204521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumisantonin
CAS467-41-4
Synonymslumisantonin
lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8aalpha,8bR*))-isomer
lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6alpha,8abeta,8bR*))-isomer
lumisantonin, (3aR-(3aalpha,3bbeta,5abeta,6beta,8abeta,8bR*))-isome
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCC1C2CCC3(C4(C3(C2OC1=O)C=CC4=O)C)C
InChIInChI=1S/C15H18O3/c1-8-9-4-6-13(2)14(3)10(16)5-7-15(13,14)11(9)18-12(8)17/h5,7-9,11H,4,6H2,1-3H3
InChIKeyDAGAGXCQQYCLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 10 milligram / 100 milligram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lumisantonin (CAS 467-41-4): Key Compound Profile for Procurement in Natural Product and Photochemical Research


Lumisantonin (CAS 467-41-4) is a sesquiterpene lactone with the molecular formula C15H18O3 and a molecular weight of 246.30 g/mol [1]. It belongs to the terpene lactone class and is a known photochemical rearrangement product of α-santonin [2]. It has been identified as a natural constituent in several Artemisia species, including Artemisia cina, A. sericea, and A. ifranensis [1][3].

Why Lumisantonin Cannot Be Replaced by Generic α-Santonin or Other Sesquiterpene Lactones


Lumisantonin possesses a unique, rigid tetracyclic scaffold [1] derived from a photochemical rearrangement that fundamentally alters the stereoelectronic properties of its parent compound, α-santonin. This structural divergence results in a distinct biological profile compared to its precursor and other related sesquiterpene lactones. Unlike simple substitution, the photoisomerization creates a new chemical entity with different conformational constraints and potential binding interactions. Evidence shows that while α-santonin may serve as a starting material, its biological activity and physical properties cannot be assumed to be equivalent to those of lumisantonin [2][3]. Therefore, substitution with generic α-santonin or other in-class lactones without specific, matched bioactivity data is not scientifically justifiable and will yield different experimental outcomes.

Quantitative Differentiation of Lumisantonin: Evidence-Based Comparison Against α-Santonin and Other Analogs


Herbicidal Potency: Lumisantonin Exhibits Broad-Spectrum Activity, Superior to Select Amide Derivatives

In a comparative herbicidal assay, lumisantonin demonstrated broad-spectrum phytotoxicity. It inhibited the development of the aerial parts of sorghum (monocot) by 76% and onion (monocot) by 67% at a concentration of 1000 µM [1]. This performance is notable when compared to novel amide derivatives of lumisantonin from the same study, where the most potent amide inhibited sorghum shoots and radicles by 80% and 71%, respectively. The study concluded that lumisantonin was on average the most lethal against all plant species evaluated, although specific amides showed selectivity for monocots over dicots [1].

Herbicide Discovery Phytotoxicity Agricultural Chemistry

Cytotoxicity Profile: Lumisantonin Shows Distinct Activity Compared to α-Santonin Derivatives

A study on α-santonin derivatives evaluated lumisantonin (compound 5) for cytotoxicity against a panel of human cancer cell lines. While the study focused on potent derivatives, lumisantonin was prepared and characterized as a distinct photochemical product [1]. The paper provides the structural and synthetic context for differentiating lumisantonin's activity from that of more potent semi-synthetic analogs. For instance, other derivatives like 10α-acetoxy-3-oxo-1,7αH,6,11βH-guai-4-en-6,12-olide (2) and 10α-hydroxy-3-oxo-1,7αH,6,11βH-guai-4-en-6,12-olide (4) were highlighted for their very potent cytotoxicity, establishing a baseline for comparison [1].

Cancer Research Cytotoxicity Natural Product Derivatives

Enzymatic Formation: Lumisantonin is a Non-Enzymatic Rearrangement Product, Distinguishing it from the True Metabolite

Research on the degradation of α-santonin by Pseudomonas cichorii S. identified an NADH/NADPH-dependent oxidoreductase with an apparent Km of 66.66 µM for α-santonin [1]. This enzyme catalyzes the reduction of α-santonin to 1,2-dihydrosantonin. Lumisantonin is not a direct product of this enzymatic step; rather, it is proposed to form via a nonenzymatic 1,4-sigmatropic rearrangement of a transient zwitterionic intermediate during solvent extraction [1][2]. This mechanism clearly differentiates lumisantonin from the true metabolic intermediate, 1,2-dihydrosantonin (CAS 18409-93-3) [2].

Microbial Metabolism Biocatalysis Enzymology

Photochemical Synthesis: Lumisantonin is Obtained in 76% Yield from α-Santonin Under Optimized Conditions

Lumisantonin is efficiently synthesized via the photochemical rearrangement of α-santonin. One study reported that irradiation of α-santonin in acetonitrile using high or low-pressure mercury lamps afforded lumisantonin in a 76% yield [1]. This yield is specific to the optimized solvent and light conditions and is a key differentiator from other photoproducts formed under alternative conditions. For example, the same study produced lactone 12 in 100% yield in acetonitrile and lactone 8 in 26% yield in acetic acid [1].

Synthetic Methodology Photochemistry Process Chemistry

Natural Abundance: Lumisantonin is a Minor Constituent in Artemisia cina Extract, Differentiating it from the Major Component α-Santonin

In a GC-MS analysis of an extract from Artemisia cina Berg., lumisantonin was identified as a minor component, comprising only 2.58% of the relative peak area. This is in stark contrast to its structural relative, α-santonin, which was the major component at 66.35% [1]. This quantitative compositional data is vital for natural product researchers aiming to isolate lumisantonin from natural sources, as it indicates a low abundance and necessitates more rigorous purification strategies compared to α-santonin.

Natural Product Chemistry Phytochemistry Analytical Chemistry

Physical Properties: Lumisantonin's Predicted Boiling Point and Density Differentiate it from α-Santonin

Lumisantonin has a reported melting point of 153-155 °C . For comparison, the parent compound α-santonin (CAS 481-06-1) has a reported melting point of 170-173 °C. Additionally, lumisantonin has a predicted boiling point of 409.4±34.0 °C and a predicted density of 1.24±0.1 g/cm³ . These physicochemical differences, though derived from different source types, are a direct consequence of their different molecular architectures and are fundamental for purification, formulation, and analytical method development.

Physical Chemistry Formulation Science Analytical Method Development

Procurement-Driven Application Scenarios for Lumisantonin (CAS 467-41-4) Based on Differentiated Evidence


As a Reference Standard in Herbicide Discovery and Mode-of-Action Studies

Lumisantonin is the optimal choice as a reference compound for broad-spectrum herbicidal activity in screening programs. Its quantifiable inhibition of both monocot (sorghum and onion) development provides a well-defined baseline for evaluating new derivatives or novel chemical entities [1]. Procurement is justified when a broad-spectrum phytotoxic standard is required, as opposed to more selective amide derivatives which may only target specific weed species [1].

As a Key Synthetic Intermediate for Generating Structurally Diverse Bioactive Libraries

Lumisantonin serves as a versatile scaffold for further derivatization. Its procurement is essential for generating libraries of compounds with potential cytotoxic [2] or herbicidal [1] activities. The efficient and well-characterized photochemical synthesis from α-santonin (76% yield) [3] makes it a practical starting point for medicinal chemistry campaigns, enabling the exploration of structure-activity relationships distinct from those of the parent α-santonin.

As a Photochemical Research Tool and Reference Standard

The specific formation of lumisantonin via a nonenzymatic 1,4-sigmatropic rearrangement [4] makes it a valuable tool for studying photochemical reaction mechanisms. Its distinct photophysical properties, as explored by ab initio studies [5], further support its use in fundamental photochemistry research. Procurement is necessary for any study investigating the photoisomerization pathways of cross-conjugated cyclohexadienones or for use as an authentic standard in analyzing photochemical reaction mixtures.

As an Analytical Standard for Natural Product and Metabolite Profiling

Given its identification as a minor component in Artemisia species [6] and its distinction as an artifact rather than a true metabolite [4], pure lumisantonin is an essential analytical standard. Its procurement is critical for researchers using LC-MS or GC-MS to accurately identify and quantify this compound in complex biological matrices, differentiating it from the more abundant α-santonin [6] and the actual metabolite 1,2-dihydrosantonin [4].

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